N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine is an organic compound characterized by its unique structure, which includes a cyclohexyl group and a phenylbutyl moiety attached to an ethane-1,2-diamine backbone. The compound has the molecular formula and a molecular weight of approximately 302.497 g/mol. Its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The chemical reactivity of N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine can be explored through various reactions typical of amines and diamines. Key reactions may include:
These reactions are fundamental in modifying the compound for specific applications in drug design and synthesis.
The synthesis of N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance yield and purity.
N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine has potential applications in:
Interaction studies involving N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine could focus on:
These studies are crucial for establishing the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N,N-Diethyl-m-toluamide | Contains diethylamine groups | Known as a common insect repellent |
| N,N-Dimethylbenzamide | Features dimethylamine groups | Used as an intermediate in organic synthesis |
| 4-(4-Methylpiperazin-1-yl)aniline | Contains piperazine moiety | Exhibits significant antidepressant activity |
| 2-Amino-N-(4-methylphenyl)propanamide | Contains an amide bond | Potential use as an analgesic |
Each of these compounds has unique properties and applications that differentiate them from N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine, highlighting its distinctiveness in medicinal chemistry and synthetic applications.
The systematic IUPAC name N-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine precisely defines its structure:
Molecular Formula: C₂₀H₃₂N₂
Molecular Weight: 300.48 g/mol (calculated via atomic mass summation)
Stereochemistry: The (1S) configuration introduces chirality, critical for enantioselective interactions.
This compound’s hybrid structure bridges hydrophobic (cyclohexyl, phenyl) and hydrophilic (diamine) domains, enabling:
Key structural attributes include:
| Feature | Functional Significance |
|---|---|
| (1S)-Cyclohexylethyl | Imparts stereochemical control and lipophilicity |
| 4-Phenylbutyl | Enhances π-π stacking capabilities |
| Ethane-1,2-diamine | Provides bifunctional coordination sites |
The molecule’s logP (estimated 3.8) reflects moderate hydrophobicity, suitable for blood-brain barrier penetration in CNS drug candidates.